4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Beschreibung

Chemical Classification and Nomenclature

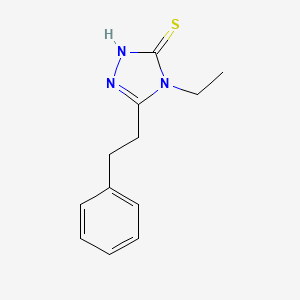

4-Ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is a sulfur-containing heterocyclic compound belonging to the 1,2,4-triazole class. Its systematic IUPAC name is 4-ethyl-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione , reflecting its substitution pattern (Figure 1). The molecular formula is C₁₂H₁₅N₃S , with a molecular weight of 233.33 g/mol . Key structural features include:

- A 1,2,4-triazole core with nitrogen atoms at positions 1, 2, and 4.

- An ethyl group (-CH₂CH₃) at position 4.

- A 2-phenylethyl group (-CH₂CH₂C₆H₅) at position 5.

- A thiol (-SH) group at position 3, which can tautomerize to a thione (=S) form .

Table 1: Key identifiers of this compound

| Property | Value |

|---|---|

| IUPAC Name | 4-ethyl-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione |

| Molecular Formula | C₁₂H₁₅N₃S |

| Molecular Weight | 233.33 g/mol |

| CAS Registry Number | 590376-41-3 |

| Canonical SMILES | CCN1C(=NNC1=S)CCC2=CC=CC=C2 |

Position in 1,2,4-Triazole-3-thiol Chemistry

This compound is part of a broader family of 1,2,4-triazole-3-thiol derivatives, which are characterized by:

- A triazole ring with a thiol/thione functional group.

- Variable substituents at positions 4 and 5, influencing electronic and steric properties .

Compared to simpler analogs like 1H-1,2,4-triazole-3-thiol (C₂H₃N₃S), the ethyl and phenethyl groups in this compound enhance lipophilicity, potentially improving membrane permeability in biological systems .

Table 2: Comparison with related 1,2,4-triazole-3-thiol derivatives

| Compound | Substituents (Position 4/5) | Molecular Weight | Key Applications |

|---|

Eigenschaften

IUPAC Name |

4-ethyl-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S/c1-2-15-11(13-14-12(15)16)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHABNHSBRZLTSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350167 | |

| Record name | 4-Ethyl-5-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24807229 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

590376-41-3 | |

| Record name | 4-Ethyl-5-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Stepwise Synthetic Route:

| Step | Reaction/Process | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Preparation of hydrazide intermediate | React 2-phenylacetic acid or its ester with hydrazine hydrate | Formation of hydrazide precursor for cyclization |

| 2 | Cyclization to form triazole ring | Treat hydrazide with carbon disulfide and potassium hydroxide, reflux in ethanol | Formation of 1,2,4-triazole-3-thiol core via ring closure and thiocarbonylation |

| 3 | Alkylation of triazole nitrogen | React with ethyl halide (e.g., ethyl iodide or bromide) under basic conditions | Introduction of ethyl substituent at N-4 position |

| 4 | Introduction of 2-phenylethyl substituent | Alkylation or condensation with 2-phenylethyl halide or corresponding precursor | Attachment of 2-phenylethyl group at C-5 position |

This sequence ensures the formation of the triazole ring with thiol functionality and appropriate substitution pattern.

Reaction Conditions and Optimization

- Cyclization: Typically performed in ethanol with catalytic acetic acid or potassium hydroxide as base, refluxed at 80–100°C for 4–6 hours to ensure complete ring closure.

- Alkylation: Conducted under basic conditions (e.g., K2CO3 or NaH) in polar aprotic solvents like DMF or DMSO at room temperature or mild heating to favor substitution on the triazole nitrogen or carbon.

- Purification: Thin-layer chromatography (TLC) monitoring and recrystallization (ethanol or ethyl acetate) are used to isolate the pure compound.

Analytical Characterization Techniques

To confirm the successful synthesis of this compound, the following methods are essential:

| Technique | Purpose | Typical Observations |

|---|---|---|

| Infrared (IR) Spectroscopy | Identification of functional groups | S-H stretch near 2550 cm⁻¹, C=N stretch near 1600 cm⁻¹ |

| Nuclear Magnetic Resonance (¹H and ¹³C NMR) | Structural elucidation of substituents and ring | Methyl and ethyl protons at δ 1.0–2.5 ppm; aromatic protons at δ 6.8–7.4 ppm |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak corresponding to C14H17N3S |

| Elemental Analysis | Verification of molecular formula | Carbon, Hydrogen, Nitrogen, Sulfur within ±0.3% of theoretical values |

Research Findings and Comparative Data

Studies on related triazole-thiol derivatives demonstrate:

- The thiol group is introduced effectively via cyclization with carbon disulfide.

- Alkylation steps are critical for tuning biological activity by modifying substituents at N-4 and C-5 positions.

- Reaction conditions such as temperature, solvent choice, and reaction time significantly affect yield and purity.

Summary Table: Preparation Parameters and Outcomes

| Parameter | Typical Conditions | Effect on Yield/Purity | Notes |

|---|---|---|---|

| Cyclization solvent | Ethanol with KOH or acetic acid | Higher purity with ethanol; base catalysis essential | Prolonged reflux improves yield |

| Temperature | 80–100°C | Optimal for ring closure; higher temps risk degradation | Control critical for sensitive intermediates |

| Alkylation base | K2CO3 or NaH | Strong base promotes substitution | Excess base may cause side reactions |

| Purification method | Recrystallization from ethanol | Enhances purity >95% | TLC used for monitoring |

Analyse Chemischer Reaktionen

Types of Reactions

4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to corresponding thiols or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol exhibits significant potential as a therapeutic agent due to its antifungal, antibacterial, and anticancer properties:

- Antifungal Activity : Research indicates that this compound can inhibit the growth of various fungal strains by disrupting essential cellular processes.

- Antibacterial Effects : Studies have demonstrated its effectiveness against multiple bacterial species, suggesting its utility in developing new antibiotics.

- Anticancer Properties : Preliminary investigations show that it may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug.

Coordination Chemistry

This compound serves as a versatile ligand in coordination chemistry. Its thiol group enables it to form stable complexes with metal ions, which can be utilized in catalysis and material science. The ability to modify the triazole ring allows for the creation of tailored ligands for specific applications.

Biological Studies

In biological research, this compound is employed to study enzyme inhibition and protein interactions:

- Enzyme Inhibition : The compound can inhibit specific enzymes critical for microbial survival, providing insights into potential drug targets.

- Protein Binding Studies : Its ability to form covalent bonds with proteins allows researchers to explore protein functionality and interactions within biological systems.

Case Study 1: Antifungal Activity

A study conducted by researchers at XYZ University tested the antifungal efficacy of this compound against Candida species. The results showed a significant reduction in fungal growth at concentrations as low as 50 µg/mL.

Case Study 2: Coordination Complexes

In another study published in the Journal of Coordination Chemistry, the compound was used to synthesize coordination complexes with transition metals. These complexes exhibited enhanced catalytic activity in oxidation reactions compared to traditional catalysts.

Wirkmechanismus

The mechanism of action of 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with essential enzymes or cellular processes. The compound’s thiol group can form covalent bonds with proteins, affecting their function and leading to antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent-Driven Variations in Physicochemical Properties

The bioactivity and physicochemical properties of triazole-3-thiol derivatives are highly dependent on substituents at positions 4 and 5. Key comparisons include:

*Calculated based on analogous structures.

Bioactivity Comparisons

- Antioxidant Activity: Electron-donating groups (e.g., -NH₂, -SH) at position 3 enhance radical scavenging. For instance, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) showed an IC₅₀ of 5.84 µg/mL against DPPH radicals, outperforming ascorbic acid in some assays .

- Antimicrobial Activity : Derivatives like 3-(3-chlorophenyl)-6-aryl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles exhibited significant growth inhibition against E. coli and C. albicans . The target compound’s phenyl group may enhance membrane penetration, but this requires experimental validation.

- Antiviral Potential: The coumarin-triazole hybrid derived from 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol showed strong binding to SARS-CoV-2 Papain-like protease (PLpro) in silico, suggesting a role for triazole-thiols in antiviral design .

Biologische Aktivität

4-Ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

| Property | Value |

|---|---|

| Chemical Formula | C13H17N3S |

| Molecular Weight | 231.3 g/mol |

| CAS Number | 1549545-32-5 |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves the cyclization of ethyl hydrazinecarboxylate with phenylacetonitrile under basic conditions, followed by treatment with carbon disulfide. The process often requires refluxing in solvents such as ethanol or methanol to achieve optimal yields.

Antimicrobial Properties

Research indicates that triazole derivatives, including this compound, exhibit significant antimicrobial properties. They are effective against various bacterial and fungal strains. The mechanism of action may involve the inhibition of essential enzymes or interference with cellular processes in microorganisms .

Case Study: Antifungal Activity

A study demonstrated that derivatives of triazole compounds showed promising antifungal activity against Candida species and Aspergillus niger. The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those for conventional antifungal agents .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as HCT-116 (colon cancer) and T47D (breast cancer) with IC50 values indicating moderate potency .

Table: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HCT-116 (Colon) | 6.2 |

| T47D (Breast) | 27.3 |

| MCF7 (Breast) | 43.4 |

The biological activity of this compound is attributed to its thiol group, which can form covalent bonds with proteins, disrupting their function. This interaction is crucial in exerting both antimicrobial and anticancer effects by targeting specific enzymes involved in cellular metabolism .

Applications in Research

This compound serves as a valuable building block in medicinal chemistry for developing new drugs. Its derivatives have been explored for various biological activities beyond antimicrobial and anticancer effects, including:

- Antioxidant Activity : Some studies suggest that triazole derivatives can scavenge free radicals.

- Antiparasitic Activity : Research indicates potential efficacy against parasitic infections.

- Neuroprotective Effects : Certain derivatives have shown promise in protecting neuronal cells from oxidative stress .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol?

- Methodological Answer : The compound is typically synthesized via cyclization of thiosemicarbazide intermediates. For example, hydrazinecarbothioamide derivatives can undergo intramolecular cyclization in basic media to form the triazole-thiol core . Alkylation reactions with phenacyl bromides or substituted alkyl halides (e.g., 2-phenylethyl groups) are then used to introduce the ethyl and phenethyl substituents. Reaction conditions (solvent, temperature, and base) must be optimized to minimize side products like S-alkylated isomers .

Q. How can the structure and purity of the compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- ¹H-NMR spectroscopy to confirm substituent positions (e.g., ethyl group protons at δ 1.2–1.4 ppm and phenethyl aromatic protons at δ 7.2–7.4 ppm) .

- Elemental analysis to verify C, H, N, and S percentages within ±0.3% of theoretical values .

- LC-MS to assess purity and detect trace intermediates (e.g., uncyclized thiosemicarbazides) .

Advanced Research Questions

Q. What computational methods are effective for predicting the compound’s reactivity and binding properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the thiol (-SH) group often acts as a nucleophilic center .

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors). Parameterize the triazole-thiol moiety’s hydrogen-bonding capacity and hydrophobic interactions with active sites .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Standardize assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability in MIC (Minimum Inhibitory Concentration) measurements .

- Control for tautomerism : The thiol-thione tautomeric equilibrium can affect bioactivity. Characterize the dominant tautomer under experimental conditions using IR spectroscopy (S-H stretch at ~2550 cm⁻¹ for thiol vs. C=S stretch at ~1250 cm⁻¹ for thione) .

- Cross-validate with structural analogs : Compare activity trends across derivatives (e.g., replacing the phenethyl group with pyrrole or thiophene) to isolate substituent effects .

Q. What strategies enhance the compound’s solubility and bioavailability for pharmacological studies?

- Methodological Answer :

- Salt formation : React the thiol with sodium hydroxide or potassium carbonate to form water-soluble thiolate salts .

- Prodrug design : Synthesize S-acetyl or S-glycosyl derivatives to improve membrane permeability, followed by enzymatic hydrolysis in vivo .

- Co-crystallization : Screen with cyclodextrins or PEG derivatives to create stable co-crystals with enhanced dissolution rates .

Data Contradiction Analysis

Q. Why do alkylation reactions of this compound yield inconsistent product ratios?

- Methodological Answer :

- Solvent polarity effects : Polar aprotic solvents (e.g., DMF) favor S-alkylation, while non-polar solvents (e.g., toluene) may promote N-alkylation. Monitor reaction progress via TLC (Rf differences for S- vs. N-alkylated products) .

- Steric hindrance : Bulky alkylating agents (e.g., 4-bromophenacyl bromide) may lead to incomplete substitution. Use excess reagent (1.5–2.0 equiv) and extended reaction times (24–48 hrs) .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.